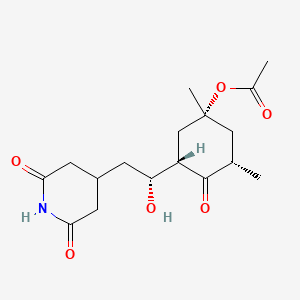
Acetoxycycloheximide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Acetoxycycloheximide can be synthesized from cycloheximide through acetylation. The process involves the reaction of cycloheximide with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: In industrial settings, this compound is typically produced through fermentation processes involving Streptomyces species. The compound is then isolated and purified from the fermentation broth .
化学反应分析
Types of Reactions: Acetoxycycloheximide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the acetoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
科学研究应用
Chemistry: Acetoxycycloheximide is used as a reagent in organic synthesis to study the effects of protein synthesis inhibition on various chemical reactions .
Biology: In biological research, it is used to inhibit protein synthesis in cell cultures, allowing scientists to study the effects of protein synthesis inhibition on cellular processes .
Medicine: this compound has been studied for its potential therapeutic applications, particularly in the context of its protein synthesis inhibition properties .
Industry: In the agricultural industry, this compound is used as a herbicide due to its phytotoxic properties .
作用机制
Acetoxycycloheximide exerts its effects by inhibiting protein synthesis at the ribosomal level. It binds to the ribosome and prevents the elongation of the polypeptide chain, thereby inhibiting protein synthesis . This mechanism involves the activation of c-Jun N-terminal kinase and the release of cytochrome c, leading to apoptosis .
相似化合物的比较
Cycloheximide: The parent compound, known for its strong protein synthesis inhibition properties.
Hydroxycycloheximide: A derivative with similar but slightly different biological activities.
Naramycin B: Another glutarimide antibiotic with similar properties.
Isocycloheximide: A structural isomer with different biological activities.
Streptimidone: A related compound with antifungal properties.
Inactone: Another glutarimide derivative with unique properties.
Streptovitacins: A group of related compounds with varying biological activities.
Uniqueness: Acetoxycycloheximide is unique due to its acetylated structure, which imparts distinct biological activities compared to its parent compound, cycloheximide. It has been shown to have stronger phytotoxic activity and different effects on protein synthesis inhibition .
属性
CAS 编号 |
62362-65-6 |
|---|---|
分子式 |
C17H25NO6 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
[(1R,3S,5S)-3-[(1R)-2-(2,6-dioxopiperidin-4-yl)-1-hydroxyethyl]-1,5-dimethyl-4-oxocyclohexyl] acetate |
InChI |
InChI=1S/C17H25NO6/c1-9-7-17(3,24-10(2)19)8-12(16(9)23)13(20)4-11-5-14(21)18-15(22)6-11/h9,11-13,20H,4-8H2,1-3H3,(H,18,21,22)/t9-,12-,13+,17+/m0/s1 |
InChI 键 |
UFDHNJJHPSGMFX-SQUSCZTCSA-N |
手性 SMILES |
C[C@H]1C[C@@](C[C@H](C1=O)[C@@H](CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |
规范 SMILES |
CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


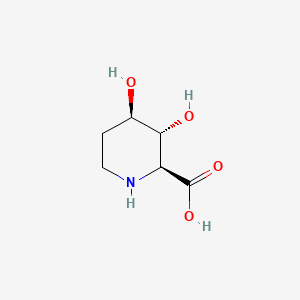
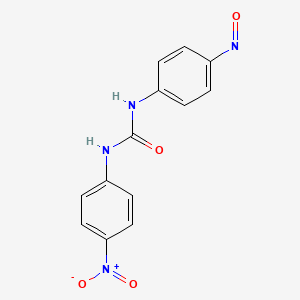
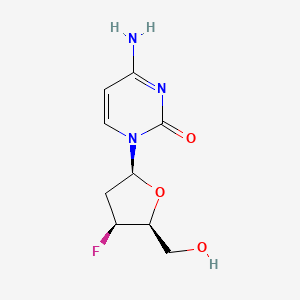
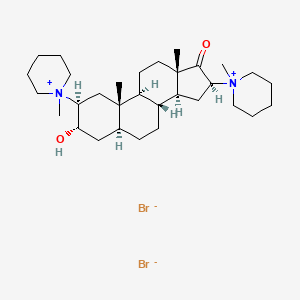
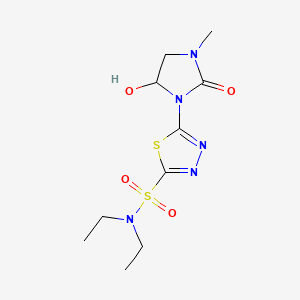

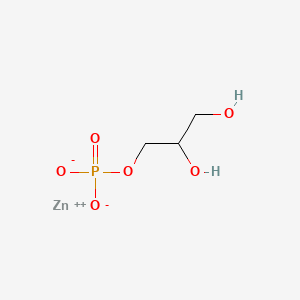
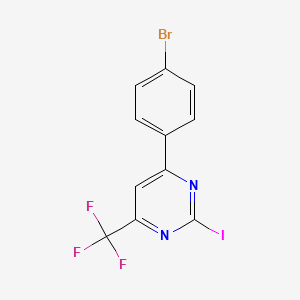
![1,3-thiazol-5-ylmethyl N-[(2S,3R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12809094.png)
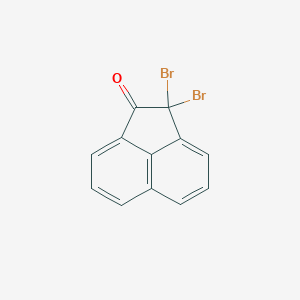

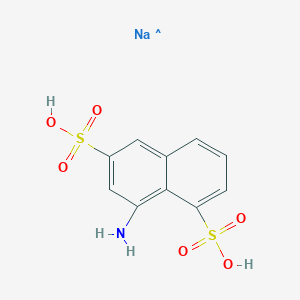
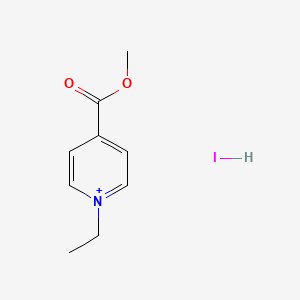
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
